molecular formula C15H23N3O B8708141 1H-Pyrazolo[3,4-C]pyridine, 1-cyclopentyl-7-ethoxy-3-ethyl-4,5-dihydro- CAS No. 303752-16-1

1H-Pyrazolo[3,4-C]pyridine, 1-cyclopentyl-7-ethoxy-3-ethyl-4,5-dihydro-

Cat. No. B8708141
M. Wt: 261.36 g/mol
InChI Key: AUGGAAXFJUOEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazolo[3,4-C]pyridine, 1-cyclopentyl-7-ethoxy-3-ethyl-4,5-dihydro- is a useful research compound. Its molecular formula is C15H23N3O and its molecular weight is 261.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrazolo[3,4-C]pyridine, 1-cyclopentyl-7-ethoxy-3-ethyl-4,5-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazolo[3,4-C]pyridine, 1-cyclopentyl-7-ethoxy-3-ethyl-4,5-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

303752-16-1

Product Name

1H-Pyrazolo[3,4-C]pyridine, 1-cyclopentyl-7-ethoxy-3-ethyl-4,5-dihydro-

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

1-cyclopentyl-7-ethoxy-3-ethyl-4,5-dihydropyrazolo[3,4-c]pyridine

InChI

InChI=1S/C15H23N3O/c1-3-13-12-9-10-16-15(19-4-2)14(12)18(17-13)11-7-5-6-8-11/h11H,3-10H2,1-2H3

InChI Key

AUGGAAXFJUOEJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1CCN=C2OCC)C3CCCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of triethyloxonium tetrafluoroborate (3.371 kg, 17.74 moles) in methylene chloride (10.8 L) was slowly added to a suspension of 1-cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-pyrazolo[3,4-c]pyridin-7-one (3.6 kg, 15.43 moles) in methylene chloride (7.2 L) over a period of about 40 minutes. The solution was then allowed to react for about 21 hours at 18-22° C. After the reaction was complete, the organic solution was washed with aqueous 10 % sodium carbonate (36 L) and evaporated to an oil which was used directly in the next step. The yield for this step was 92.9%.
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Synthesis routes and methods II

Procedure details

esterifying said lactam compound of Formula (9.0.0) using triethyloxonium tetrafluoroborate, (CH3CH2)2OBF4; wherein a reaction mixture is established by slowly adding a solution of triethyloxonium tetrafluoroborate, (CH3CH2)3OBF4 in methylene chloride to a suspension of said lactam compound of Formula (9.0.0) in methylene chloride over a period of 40 minutes; and thereafter, maintaining said reaction mixture at a temperature of from 18° to 22° C., for a period of 21 hours; whereby there is produced a corresponding imino ester (imidate) compound of Formula (10.0.0):
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